molecular formula C8H7NOS B1300017 2-Methyl-1,3-benzothiazol-6-ol CAS No. 68867-18-5

2-Methyl-1,3-benzothiazol-6-ol

Cat. No. B1300017
CAS RN: 68867-18-5
M. Wt: 165.21 g/mol
InChI Key: ROFBPPIQUBJMRO-UHFFFAOYSA-N
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Patent
US08648087B2

Procedure details

To a cooled (−78° C.) solution of 6-methoxy-2-methylbenzo[d]thiazole (0.861 g, 4.80 mmol) in dichloromethane (10 mL) was added BBr3 (5 mL of 1.0 M solution in dichloromethane). After slowly warming to room temperature and stirring for 16 hours, the mixture was cooled to 0° C. and slowly quenched with methanol (20 mL). The reaction mixture was warmed to room temperature and concentrated under reduced pressure. The residue was partitioned between saturated NaHCO3 and dichloromethane/isopropyl alcohol (85/15). The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure to provide the crude product (0.351 g, 44%) that was used without further purification.
Quantity
0.861 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([CH3:10])[S:9][C:5]=2[CH:4]=1.B(Br)(Br)Br>ClCCl>[CH3:10][C:8]1[S:9][C:5]2[CH:4]=[C:3]([OH:2])[CH:12]=[CH:11][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0.861 g
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)C)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
slowly quenched with methanol (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between saturated NaHCO3 and dichloromethane/isopropyl alcohol (85/15)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1SC2=C(N1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.351 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.